H-D-Trp-OBzl.HCl chemical properties
H-D-Trp-OBzl.HCl chemical properties
An In-Depth Technical Guide to H-D-Trp-OBzl.HCl: Properties, Synthesis, and Application
Introduction
H-D-Trp-OBzl.HCl, or D-Tryptophan Benzyl Ester Hydrochloride, is a pivotal protected amino acid derivative utilized extensively in the fields of peptide synthesis and pharmaceutical development. As a derivative of the essential amino acid D-tryptophan, its strategic deployment is crucial for constructing complex peptides and as a starting material for various therapeutic agents. The protection of the carboxylic acid as a benzyl ester and the presence of the amine as a hydrochloride salt are deliberate chemical modifications that impart specific, advantageous properties for its role as a synthetic building block.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core chemical properties of H-D-Trp-OBzl.HCl, detailed protocols for its synthesis and application, and the scientific rationale behind these methodologies.
Chemical & Physical Properties
The utility of H-D-Trp-OBzl.HCl in a laboratory setting is defined by its specific physicochemical characteristics. These properties dictate its handling, storage, and behavior in reaction systems.
Core Identifiers and Properties
A summary of the key quantitative data for H-D-Trp-OBzl.HCl is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 22839-16-3 | [1] |
| Molecular Formula | C₁₈H₁₈N₂O₂·HCl | [1] |
| Molecular Weight | 330.81 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 203-207 °C / 215 °C | [1] |
| Purity (HPLC) | ≥ 98.0% | [1] |
| Optical Rotation | [α]²⁰/D = -30.0 to -35.0° (c=1 in DMF) | [1] |
| Storage Temperature | Room Temperature recommended, store in a cool (<15°C), dark, dry place. |
Solubility Profile
While specific quantitative solubility data is not extensively published, the solubility characteristics can be inferred from its structure and from data on analogous amino acid salts.[2][3]
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High Solubility: Generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are common solvents for peptide synthesis.[4]
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Moderate Solubility: Soluble in alcohols like methanol and ethanol.
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Limited Solubility: Lower solubility is expected in less polar solvents like Dichloromethane (DCM) and ethers. The hydrochloride salt form decreases its solubility in nonpolar organic solvents compared to the free base.[2]
Expert Insight: The choice of solvent in peptide synthesis is critical. DMF is often preferred for its excellent ability to solvate the growing peptide chain and reagents.[4] While H-D-Trp-OBzl.HCl is adequately soluble in DMF, for reactions requiring DCM, a solvent mixture or the use of additives may be necessary to ensure a homogeneous reaction environment.
Spectroscopic Characterization
Experimental spectra for H-D-Trp-OBzl.HCl are not widely published in peer-reviewed literature. However, based on its known structure and extensive data on its constituent functional groups, a detailed and accurate prediction of its key spectral features can be made.
1.3.1 Predicted ¹H NMR Spectrum (in DMSO-d₆)
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Indole N-H: ~11.0 ppm (singlet, broad)
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Amine -NH₃⁺: ~8.5-9.0 ppm (singlet, broad)
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Indole Aromatic Protons (C4-H, C7-H): ~7.5-7.8 ppm (multiplets)
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Benzyl Aromatic Protons: ~7.3-7.4 ppm (multiplet, 5H)
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Indole Aromatic Protons (C5-H, C6-H): ~7.0-7.2 ppm (multiplets)
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Indole C2-H: ~7.2 ppm (singlet or doublet)
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Benzyl -CH₂-: ~5.2 ppm (singlet or AB quartet)
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Alpha-Proton (α-CH): ~4.3 ppm (triplet or quartet)
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Beta-Protons (β-CH₂): ~3.3-3.5 ppm (multiplet)
1.3.2 Predicted ¹³C NMR Spectrum (in DMSO-d₆)
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Ester Carbonyl (C=O): ~170-172 ppm
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Aromatic Carbons (Indole & Benzyl): ~110-138 ppm
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Benzyl -CH₂-: ~66-68 ppm
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Alpha-Carbon (α-C): ~53-55 ppm
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Beta-Carbon (β-C): ~26-28 ppm
1.3.3 Predicted Key IR Absorptions (KBr Pellet)
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N-H Stretch (Amine Salt): 3100-2800 cm⁻¹ (broad)
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N-H Stretch (Indole): ~3400 cm⁻¹ (sharp)
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C=O Stretch (Ester): ~1740-1750 cm⁻¹ (strong, sharp)
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Aromatic C=C Stretch: ~1600, 1490, 1450 cm⁻¹
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C-O Stretch (Ester): ~1250-1150 cm⁻¹
Synthesis of H-D-Trp-OBzl.HCl
The synthesis of amino acid benzyl ester hydrochlorides is typically achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the amino acid with benzyl alcohol in the presence of a strong acid, most commonly hydrogen chloride.
Reaction Mechanism: Fischer Esterification
The causality of this reaction lies in enhancing the electrophilicity of the carboxylic acid.
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Protonation of the Carbonyl: The acid catalyst (HCl) protonates the carbonyl oxygen of the D-tryptophan, making the carbonyl carbon significantly more electrophilic.
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Nucleophilic Attack: A lone pair from the hydroxyl group of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
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Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
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Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
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Deprotonation: The protonated ester is deprotonated to yield the final product. The amine group is also protonated under these acidic conditions, forming the hydrochloride salt.
To drive this reversible reaction to completion, it is essential to remove the water as it is formed, typically through azeotropic distillation with a suitable solvent.
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Synthesis Workflow for H-D-Trp-OBzl.HCl
Representative Synthesis Protocol
This protocol is a representative method based on established procedures for amino acid esterification found in chemical patents.[5]
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-tryptophan (1.0 eq), benzyl alcohol (3.0-5.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene or dichloroethane).
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Acidification: While stirring, bubble dry hydrogen chloride gas through the suspension until saturation, or add a reagent that generates HCl in situ (e.g., thionyl chloride, dropwise at 0°C).
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Esterification: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux for 2-4 hours or until no more water is collected.
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Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. If precipitation is slow, a non-polar solvent like diethyl ether can be added as an anti-solvent.
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Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold diethyl ether to remove excess benzyl alcohol and other impurities.
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Recrystallization: For higher purity, recrystallize the solid from a suitable solvent system, such as methanol/diethyl ether.
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Drying: Dry the purified white crystalline solid under vacuum to yield H-D-Trp-OBzl.HCl.
Application in Peptide Synthesis
The primary and most critical application of H-D-Trp-OBzl.HCl is as a C-terminally protected amino acid for peptide synthesis, predominantly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[6]
The Role of Protecting Groups
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Benzyl (Bzl) Ester: This group protects the C-terminal carboxylic acid. Its key advantage is its stability to the moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA) used to remove the N-terminal Boc group during each cycle of peptide elongation. It is typically removed at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis.[6]
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Hydrochloride (HCl) Salt: The α-amino group is protonated, forming a stable, crystalline, and easily handleable salt. This protonation serves as a temporary protecting group itself, preventing the amine from acting as a nucleophile until it is intentionally deprotonated just before the coupling step.
Representative Peptide Coupling Protocol
This protocol outlines the steps for coupling a second amino acid (e.g., Boc-L-Ala-OH) to H-D-Trp-OBzl.HCl in a solution-phase synthesis.
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Neutralization (Deprotonation):
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Rationale: The protonated α-amino group of H-D-Trp-OBzl.HCl is not nucleophilic. It must be converted to the free amine to react with the activated carboxyl group of the incoming amino acid.
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Procedure: Dissolve H-D-Trp-OBzl.HCl (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Cool the solution in an ice bath (0°C). Add a non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIEA) (1.1 eq), dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes.
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Activation of the Second Amino Acid:
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Rationale: The carboxylic acid of the incoming amino acid (Boc-L-Ala-OH) must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the tryptophan's free amine.
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Procedure: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.98 eq), in anhydrous DMF. Add DIEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes. The solution will typically change color, indicating the formation of the active ester.
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Coupling Reaction:
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Rationale: The nucleophilic free amine of the D-tryptophan benzyl ester attacks the activated carbonyl of the Boc-L-alanine, forming the new peptide bond.
-
Procedure: Add the activated Boc-L-Ala-OH solution to the flask containing the neutralized H-D-Trp-OBzl. Stir the combined reaction mixture at room temperature for 2-4 hours.
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Monitoring and Work-up:
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Rationale: It is crucial to monitor the reaction to ensure completion and then to remove excess reagents and by-products.
-
Procedure: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Once complete, dilute the reaction mixture with a solvent like ethyl acetate. Wash the organic layer successively with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-L-Ala-D-Trp-OBzl.
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Workflow for a typical peptide coupling reaction.
Safety and Handling
As with all laboratory chemicals, H-D-Trp-OBzl.HCl should be handled with appropriate care, following established safety protocols.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat and sources of ignition. Use in a well-ventilated area or a chemical fume hood.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
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First Aid:
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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-
Decomposition: Hazardous thermal decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
Conclusion
H-D-Trp-OBzl.HCl is a well-established and indispensable reagent in modern synthetic chemistry. Its value is derived from a combination of stability, reactivity, and handling characteristics conferred by the benzyl ester and hydrochloride salt moieties. A thorough understanding of its properties, the rationale behind its synthesis, and the precise control required for its application in peptide coupling are essential for any researcher aiming to construct complex peptide-based molecules. This guide provides the foundational knowledge and practical protocols to enable scientists to utilize this versatile building block with confidence and efficacy.
References
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U.S. Patent 5,300,651 A, "Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures," issued April 5, 1994.
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The Royal Society of Chemistry. "Supporting Information" for related tryptophan ester compounds. (Note: This is a representative source for spectroscopic data of similar structures).
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Chinese Patent CN105037240A, "Preparing method for tryptophan ester hydrochloride," published November 11, 2015.
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Chinese Patent CN105037240B, "The preparation method of tryptophan esters hydrochloride," issued March 13, 2018.
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Chinese Patent CN105061283B, "The preparation method of amino-acid benzyl ester hydrochloride," issued November 24, 2017.
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Chinese Patent CN103435530A, "Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity," published December 11, 2013.
-
BenchChem. "An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride."
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Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) for L-Tryptophan."
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Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) for L-Tryptophan."
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AAPPTec. "H-D-Trp-OBzl HCl, CAS 22839-16-3."
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SpectraBase. "D-Tryptophan methyl ester hydrochloride" spectral data.
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TCI Chemicals. "D-Tryptophan Benzyl Ester Hydrochloride (22839-16-3)."
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AAPPTec. "Planning a Peptide Synthesis."
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Chem-Impex. "D-Tryptophan benzyl ester hydrochloride."
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BenchChem. "A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis."
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Indian Journal of Chemistry. "Solubilities of Amino Acids in Different Mixed Solvents."
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BenchChem. "A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis."
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Sigma-Aldrich. "D-Tryptophan benzyl ester 98% (141595-98-4)."
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ChemicalBook. "L-Tryptophan(73-22-3) 13C NMR spectrum."
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Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations. Paper 159.
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Biosolve. "D-Tryptophan Benzyl Ester Hydrochloride, min 98% (N), 1 gram."
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AAPPTec. "Solvents for Solid Phase Peptide Synthesis."
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Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
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Fields, G. B. (2014). "Introduction to Peptide Synthesis." Current Protocols in Protein Science, 75, 18.1.1–18.1.28.
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ResearchGate. "Solubility of amino acid (AA) derivatives in DMF, neat green solvents..."
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ResearchGate. "35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients..."
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MDPI. "Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling..."
